N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
Brand Name: Vulcanchem
CAS No.: 2034430-23-2
VCID: VC4557880
InChI: InChI=1S/C14H16N4O3S/c1-9-17-13(21-18-9)7-16-14(19)10-2-4-15-12(6-10)20-11-3-5-22-8-11/h2,4,6,11H,3,5,7-8H2,1H3,(H,16,19)
SMILES: CC1=NOC(=N1)CNC(=O)C2=CC(=NC=C2)OC3CCSC3
Molecular Formula: C14H16N4O3S
Molecular Weight: 320.37

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

CAS No.: 2034430-23-2

Cat. No.: VC4557880

Molecular Formula: C14H16N4O3S

Molecular Weight: 320.37

* For research use only. Not for human or veterinary use.

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide - 2034430-23-2

Specification

CAS No. 2034430-23-2
Molecular Formula C14H16N4O3S
Molecular Weight 320.37
IUPAC Name N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Standard InChI InChI=1S/C14H16N4O3S/c1-9-17-13(21-18-9)7-16-14(19)10-2-4-15-12(6-10)20-11-3-5-22-8-11/h2,4,6,11H,3,5,7-8H2,1H3,(H,16,19)
Standard InChI Key PDJDKQLRJTUWSY-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)CNC(=O)C2=CC(=NC=C2)OC3CCSC3

Introduction

The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic molecule designed for potential pharmaceutical applications. It belongs to the class of oxadiazole derivatives, which are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The specific molecular structure of this compound integrates a 1,2,4-oxadiazole ring, a tetrahydrothiophene moiety, and an isonicotinamide group.

Structural Characteristics

The molecular structure of this compound can be detailed as follows:

  • Core Structure: A 1,2,4-oxadiazole ring substituted with a methyl group at position 3.

  • Functional Groups:

    • A tetrahydrothiophene group attached via an ether linkage.

    • An isonicotinamide moiety providing potential hydrogen bonding sites.

PropertyValue
Molecular FormulaC13H15N3O3S
Molecular WeightApproximately 293.34 g/mol
Functional GroupsAmide, ether, thiophene
Key RingsOxadiazole, thiophene

Synthesis

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves:

  • Preparation of the Oxadiazole Ring: Condensation reactions involving hydrazides and carboxylic acids or their derivatives.

  • Etherification: Introduction of the tetrahydrothiophene moiety via nucleophilic substitution.

  • Amidation: Coupling of the oxadiazole intermediate with isonicotinic acid or its derivatives under amide-bond-forming conditions.

Biological Activity

Oxadiazole derivatives have been extensively studied for their pharmacological properties. Based on related compounds:

  • Antimicrobial Potential: The oxadiazole ring is known to disrupt microbial cell walls or DNA synthesis.

  • Anti-inflammatory Effects: Similar molecules have demonstrated inhibition of pro-inflammatory mediators like COX enzymes.

  • Neuroprotective Properties: Compounds with isonicotinamide groups have shown promise in treating neurodegenerative disorders such as Alzheimer's disease by modulating tau protein aggregation .

Applications in Drug Development

This compound could serve as a lead molecule for drug development in the following areas:

  • Neurodegenerative Disorders: The structural components suggest potential efficacy against tauopathies such as Alzheimer's disease .

  • Antimicrobial Agents: The combination of oxadiazole and thiophene moieties enhances its likelihood of antimicrobial activity .

  • Cancer Research: Oxadiazoles have shown cytotoxic effects on various cancer cell lines due to their ability to interact with DNA and proteins .

Analytical Data

Analytical techniques used to confirm the structure and purity include:

  • NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to the oxadiazole and thiophene groups.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography: Provides detailed structural data for solid-state forms.

TechniqueKey Findings
NMRChemical shifts for methyl and amide protons
MSMolecular ion peak at ~293 m/z
XRDCrystalline structure confirmation

Future Research Directions

Further studies are recommended to explore:

  • Pharmacokinetics and Toxicology: To determine its safety profile in vivo.

  • Structure–Activity Relationship (SAR): To optimize biological activity by modifying substituents.

  • Molecular Docking Studies: To predict binding affinities with target proteins such as enzymes involved in Alzheimer's pathology.

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